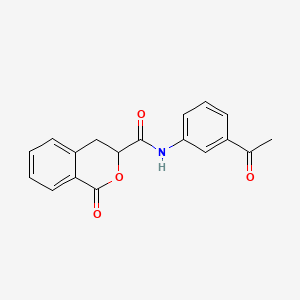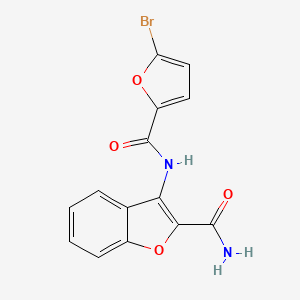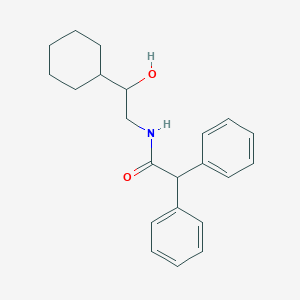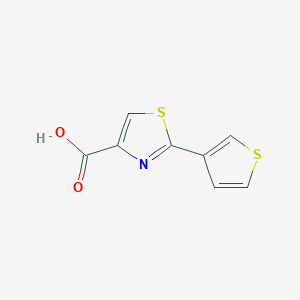
2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is a compound that features both a thiophene and a thiazole ring, which are sulfur-containing heterocycles. The presence of the carboxylic acid group suggests potential for various chemical reactions and the formation of derivatives. Although the specific compound is not directly mentioned in the provided papers, related structures and reactivity patterns can be inferred.
Synthesis Analysis
The synthesis of related thiazole and thiophene derivatives often involves cyclization reactions or condensation with various reagents. For instance, the synthesis of 1,3,4-thiadiazole derivatives from carboxylic acid groups involves cyclization with thiosemicarbazide . Similarly, the synthesis of 2,3-diaminothieno[2,3-d]pyrimidin-4(3H)-one derivatives from alkyl 2-amino-thiophene-3-carboxylates indicates the reactivity of thiophene carboxylates towards cyclization reactions . These methods could potentially be adapted for the synthesis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid can be characterized using techniques such as NMR, ESI-MS, and X-ray diffraction . The presence of a carboxylic acid group in such compounds often leads to the formation of zwitterions in the solid state, as observed in the case of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid . This could also be true for the compound .
Chemical Reactions Analysis
Compounds containing thiazole and thiophene rings can undergo various chemical reactions. For example, thiazolidine derivatives have been shown to protect against hepatotoxicity by liberating L-cysteine in vivo through nonenzymatic ring opening . Additionally, thiadiazole derivatives can undergo ring opening to produce thioketene intermediates, which further react with nucleophiles . These reactivity patterns suggest that 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and thiophene derivatives can vary widely. For instance, the liquid crystalline behavior of carboxylic acid derivatives containing a 1,3,4-thiadiazole moiety is influenced by the length of the alkoxy chain attached to the phenyl moiety . The solubility, melting point, and other physical properties would be specific to the functional groups present in the compound and their arrangement. The compound of interest, with its carboxylic acid group, is likely to have higher solubility in polar solvents compared to nonpolar solvents.
Applications De Recherche Scientifique
Photovoltaic Applications
A novel study introduced 2-(Thiophen-2-yl)thiazole as a π-bridge into coumarin dyes for dye-sensitized solar cells, demonstrating an improvement in light-harvesting capability and photoelectric conversion efficiency. The use of cyanoacrylic acid or rhodanine acetic acid as electron acceptors with this structure showed enhanced performance, with one specific dye achieving a maximum photoelectricity conversion efficiency of 4.78% under simulated irradiation conditions (Han et al., 2015).
Medicinal Chemistry
Research on thiophene-containing compounds has highlighted their diverse biological activities, including anticancer, antibacterial, antiviral, and antioxidant effects. For instance, novel compounds combining thiophene with benzimidazole or 1,2,4-triazole moieties have shown promising antibacterial and antifungal properties. Specifically, one of the synthesized compounds demonstrated significant activity against gram-negative bacteria and fungi, indicating potential as a therapeutic agent (Mabkhot et al., 2017).
Corrosion Inhibition
In a study focusing on the corrosion inhibition for mild steel, three new thiazole-based pyridine derivatives were investigated. These compounds showed promising results as both anodic and cathodic inhibitors, with their efficiency increasing with concentration and demonstrating effective protection of the steel surface. Theoretical and experimental approaches confirmed the potential of these derivatives for corrosion protection (Chaitra et al., 2016).
Antibacterial and Antifungal Activities
Another study synthesized new heterocycles based on 3-(2'-thienyl)pyrazole, evaluating their antimicrobial, anti-inflammatory, and analgesic activities. The compounds exhibited significant analgesic and anti-inflammatory activities, suggesting their potential for further pharmacological applications (Abdel-Wahab et al., 2012).
Propriétés
IUPAC Name |
2-thiophen-3-yl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSRMMAFRQYIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
868238-00-0 |
Source


|
| Record name | 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

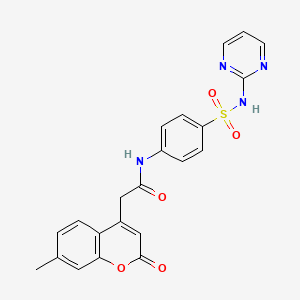
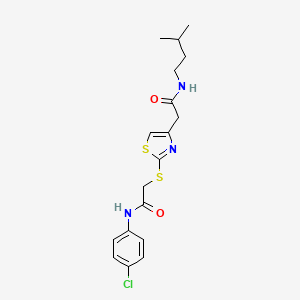
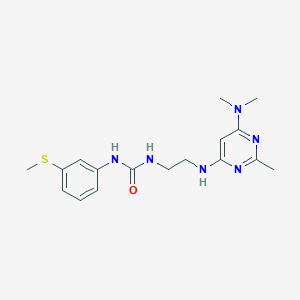
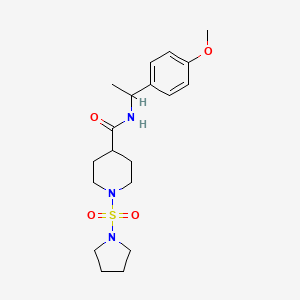
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)
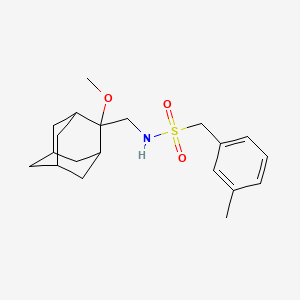

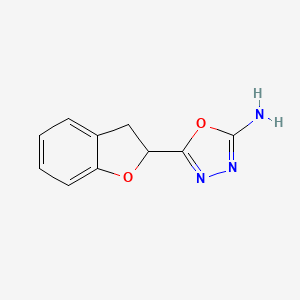
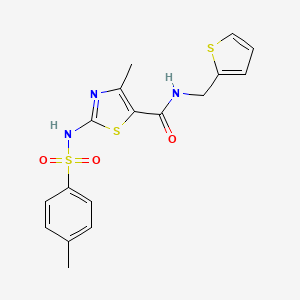
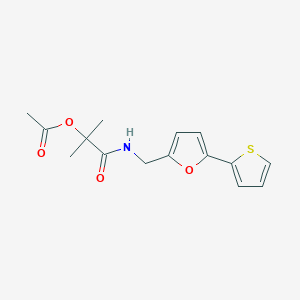
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2549523.png)
